molecular formula C16H25NO3S B2389751 Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1795192-40-3

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2389751
CAS No.: 1795192-40-3
M. Wt: 311.44
InChI Key: CVQIUKKFWJQEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a chemical compound known for its unique structural properties and versatility in scientific research. This compound is utilized in various fields, including drug discovery and material synthesis, due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexenyl and azetidinyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use this compound to investigate biological pathways and interactions at the molecular level.

    Industry: The compound is used in material science for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
  • Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Uniqueness

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone stands out due to its unique combination of cyclohexenyl and azetidinyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these characteristics are desired.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c18-16(13-7-3-1-4-8-13)17-11-15(12-17)21(19,20)14-9-5-2-6-10-14/h1,3,13-15H,2,4-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQIUKKFWJQEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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